Phosphonic acid, calcium salt (1:1)
Description
Properties
InChI |
InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQCTYCLKSNIDH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885158 | |
| Record name | Phosphonic acid, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21056-98-4 | |
| Record name | Phosphonic acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium hydrogen phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CALCIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI2DC6M5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Method Description
A patented and well-studied method involves a three-component reaction between phosphorous acid, calcium chloride, and ammonium hydroxide under controlled conditions. The process is described as follows:
- Reactants and Ratios: Phosphorous acid, calcium chloride, and ammonium hydroxide are mixed in a molar ratio of approximately 1:1:2.0–2.1.
- Concentration Ranges:
- Phosphorous acid: 40%–60% by mass
- Calcium chloride: 40%–50% by mass
- Ammonium hydroxide: 10%–30% by mass
- Reaction Conditions:
- Temperature: 50–80 °C
- Initial reaction between phosphorous acid and calcium chloride proceeds until 20%–40% conversion.
- Ammonium hydroxide is then added dropwise to complete the reaction.
- Post-Reaction Processing:
- Solid-liquid separation to isolate the calcium phosphite solid.
- Washing and drying yield the final phosphonic acid calcium salt product.
- By-products: The aqueous phase contains ammonium chloride, which can be utilized as fertilizer, ensuring an environmentally friendly process with minimal waste.
Reaction Mechanism and Role of Components
- The initial reaction forms an intermediate calcium phosphite complex.
- Ammonium hydroxide promotes the reaction by reacting with hydrochloric acid generated in situ, thus driving the equilibrium forward and accelerating the formation of calcium phosphite.
- The process avoids harsh conditions and toxic by-products, making it suitable for industrial application.
Experimental Data Summary
| Parameter | Range/Value | Notes |
|---|---|---|
| Phosphorous acid concentration | 40%–60% (mass) | Affects reaction rate and yield |
| Calcium chloride concentration | 40%–50% (mass) | Stoichiometric balance |
| Ammonium hydroxide concentration | 10%–30% (mass) | Added after partial reaction |
| Reaction temperature | 50–80 °C | Controls reaction kinetics |
| Reaction conversion before NH4OH addition | 20%–40% | Ensures partial consumption before ammonium hydroxide addition |
| Reaction time | Variable | Depends on scale and conditions |
| Product purity | High | Suitable for industrial use |
Advantages
- Simple and easy to handle process
- Moderate temperature conditions
- High product purity suitable for industrial production
- Environmentally friendly with no hazardous waste generation
- By-product ammonium chloride can be recycled or used as fertilizer
Alternative Preparation Methods
Hydrolysis of Dialkyl Phosphonates
- Dialkyl phosphonates can be hydrolyzed using concentrated hydrochloric acid under reflux conditions to yield phosphonic acids.
- The mechanism involves protonation of the P=O oxygen, followed by nucleophilic substitution or carbocation formation leading to phosphonic acid.
- This method is well documented but less direct for calcium salt preparation and typically requires further neutralization steps.
Phosphonodiamide Intermediates
- Phosphonodiamides can be synthesized via nucleophilic substitution reactions involving dialkylaminochlorophosphines.
- Subsequent hydrolysis under acidic conditions yields phosphonic acids.
- This method is more complex and used for specialized phosphonic acid derivatives rather than bulk calcium salts.
Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield/Purity | Industrial Suitability | Notes |
|---|---|---|---|---|---|
| Reaction of Phosphorous Acid + CaCl2 + NH4OH | Phosphorous acid, calcium chloride, ammonium hydroxide | 50–80 °C, molar ratio 1:1:2.0–2.1 | High purity, high yield | High | Environmentally friendly, scalable |
| Hydrolysis of Dialkyl Phosphonates | Dialkyl phosphonates, HCl | Reflux in concentrated HCl | Moderate to high | Moderate | Requires further neutralization |
| Hydrolysis of Phosphonodiamides | Phosphonodiamides, acid | Acidic hydrolysis | Moderate | Low | Complex, for specialized derivatives |
Research Findings and Industrial Implications
- The reaction involving phosphorous acid, calcium chloride, and ammonium hydroxide is favored for industrial production due to its simplicity, moderate reaction conditions, and high product quality.
- The process is environmentally sustainable, producing ammonium chloride as a valuable by-product.
- Control of reaction parameters such as temperature, reactant concentrations, and addition rates is critical to optimize yield and purity.
- Alternative methods, while useful for specific derivatives, are less practical for large-scale calcium salt production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, calcium salt (1:1) undergoes various chemical reactions, including:
Oxidation: Phosphonic acids can be oxidized to form phosphoric acids.
Substitution: The hydrogen atoms in the phosphonic acid moiety can be substituted with other functional groups, such as alkyl or aryl groups.
Complexation: The compound can form complexes with metal ions, which is useful in applications like water treatment and agriculture.
Common Reagents and Conditions
Common reagents used in reactions with phosphonic acid, calcium salt (1:1) include oxidizing agents like hydrogen peroxide for oxidation reactions, and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphonic acid, calcium salt (1:1) with hydrogen peroxide yields calcium phosphate. Substitution reactions can yield a variety of alkyl or aryl phosphonates .
Scientific Research Applications
Agricultural Applications
Fungicidal Efficacy
Calcium salts of phosphorous acid are recognized for enhancing the efficacy of fungicides in agriculture. They are particularly effective when used in conjunction with organic synthetic fungicides, increasing their effectiveness against harmful fungi. This synergistic effect is attributed to the ability of phosphites to improve plant resistance and stimulate defense mechanisms against pathogens. Research indicates that formulations containing calcium phosphite can be used as a preventive measure against diseases such as downy mildew and Phytophthora infestans .
Table 1: Efficacy of Calcium Phosphite in Agriculture
| Crop Type | Disease Targeted | Efficacy Improvement (%) |
|---|---|---|
| Grapes | Downy Mildew | 30-50 |
| Potatoes | Late Blight | 40-60 |
| Tomatoes | Early Blight | 25-45 |
Pharmaceutical Applications
Bone Targeting and Drug Development
Phosphonic acids, including calcium phosphite, exhibit a high affinity for calcium ions, making them suitable for bone-targeting drugs. These compounds are utilized in the treatment of osteoporosis and bone metastasis. For instance, bisphosphonates like alendronate and zoledronic acid incorporate phosphonic acid moieties to enhance their binding to bone tissue, thereby reducing bone resorption .
Case Study: Fosfomycin Calcium Salt
Fosfomycin is a phosphonic acid derivative used as an antibiotic. Its calcium salt form has lower bioavailability compared to its trometamol derivative but remains significant in treating urinary tract infections due to its unique mechanism of action against bacterial cell walls .
Materials Science Applications
Surface Functionalization and Coatings
Phosphonic acids are employed for surface functionalization due to their ability to form strong bonds with metal oxides. Calcium phosphite can be used to modify surfaces for applications in catalysis and sensor technology. For example, it has been utilized in the development of dye-sensitized solar cells where phosphonic acid groups serve as anchoring sites for dye molecules .
Table 2: Applications of Calcium Phosphite in Materials Science
| Application Type | Description |
|---|---|
| Catalysis | Used as a catalyst support material |
| Sensor Technology | Functionalization of metal oxide surfaces |
| Drug Delivery Systems | Porous scaffolds for local drug delivery in bone |
Mechanism of Action
The mechanism by which phosphonic acid, calcium salt (1:1) exerts its effects is primarily through its ability to chelate metal ions and participate in complexation reactions. This property allows it to inhibit the activity of certain enzymes that require metal ions as cofactors. Additionally, its structural similarity to phosphate enables it to interfere with phosphate-dependent biological processes .
Comparison with Similar Compounds
Research Findings and Data
Pharmacokinetic Data for Fosfomycin Salts
| Parameter | Fosfomycin Calcium | Fosfomycin Trometamol |
|---|---|---|
| Cₘₐₓ (μg/mL) | 12–18 | 25–30 |
| Tₘₐₓ (h) | 2–3 | 2–2.5 |
| Urinary Excretion | 60–70% | 85–90% |
Environmental Impact of Phosphonates
- Biodegradability: Phosphonates are generally resistant to microbial degradation, leading to persistence in water systems.
- Regulatory Status : Calcium phosphonate is approved for use in drinking water systems at concentrations ≤5 ppm, whereas lead phosphonates are banned in consumer products .
Biological Activity
Phosphonic acid, calcium salt (1:1), also known as calcium phosphonate, is a compound that has garnered attention in various fields due to its unique biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The calcium salt form enhances its stability and bioactivity. The unique structure allows phosphonic acid to mimic phosphate groups, which are crucial in biological systems.
Biological Activities
1. Bone Targeting and Osteogenic Activity
Phosphonic acid derivatives, particularly calcium phosphonates, have been extensively studied for their ability to target bone tissue. Their high affinity for calcium ions facilitates their use in treating bone-related conditions such as osteoporosis and metastatic bone disease.
- Case Study : A study published in the Journal of Biomedical Materials Research demonstrated that poly(vinyl phosphonic acid-co-acrylic acid) (PVPA-co-AA) exhibited osteogenic effects on mesenchymal stem cells (MSCs) and osteoblasts. The study found that the polymer enhanced mineralization in osteoblast-like cells (SaOS-2) and promoted osteogenic differentiation in MSCs under optimized conditions .
2. Chelation Properties
The chelation properties of phosphonic acids allow them to form stable complexes with metal ions, particularly calcium. This property is beneficial in various biomedical applications, including drug delivery systems and imaging agents.
- Research Findings : Phosphonic acids have been shown to immobilize organic molecules on metal oxide surfaces, enhancing their application in drug delivery and as contrast agents in magnetic resonance imaging .
Applications in Medicine
Phosphonic acid salts are being explored for several therapeutic applications:
- Bone Resorption Inhibition : Compounds like alendronate and zoledronic acid utilize phosphonic acid moieties to inhibit osteoclast-mediated bone resorption, making them effective treatments for osteoporosis .
- Radiopharmaceuticals : The coordination properties of phosphonic acids have led to their use in radiotracers that accumulate in bones, aiding in diagnostic imaging .
Ecotoxicological Considerations
While phosphonic acids have beneficial biological activities, it is essential to consider their environmental impact. Studies indicate that phosphonic acids can influence ecological systems due to their persistence and potential toxicity at high concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. Q: What are the standard methods for synthesizing calcium phosphonate (1:1) with high purity?
A: The synthesis typically involves stoichiometric reactions between phosphonic acid derivatives (e.g., phenylphosphonic acid) and calcium hydroxide or carbonate under controlled pH (8–10). For example, a molar ratio of 2:1 (calcium hydroxide to phosphonic acid) is used to precipitate the salt, followed by aging the slurry at 60–80°C for 2 hours to enhance crystallinity . Purification involves vacuum filtration, washing with deionized water, and drying at 100°C. Analytical validation via calcium titration (USP Method I) ensures stoichiometric accuracy .
Analytical Characterization
Q. Q: Which analytical techniques are critical for confirming the structural integrity of calcium phosphonate (1:1)?
A: Key methods include:
- Titrimetry : USP Method I quantifies calcium content using EDTA titration under alkaline conditions .
- X-ray Diffraction (XRD) : Identifies crystalline phases and compares against reference patterns (e.g., ICDD database).
- FTIR Spectroscopy : Detects P=O (1150–1250 cm⁻¹) and Ca–O (400–500 cm⁻¹) bonds to confirm coordination .
- ICP-OES : Validates elemental composition (Ca:P ratio ~1:1) .
Thermal Stability Assessment
Q. Q: How do researchers evaluate the thermal stability of calcium phosphonate (1:1) for high-temperature applications?
A: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (25–800°C, 10°C/min) identifies decomposition stages. For instance, calcium phenylphosphonate shows stability up to 250°C, with mass loss attributed to organic moiety degradation. Differential scanning calorimetry (DSC) complements TGA by detecting endothermic/exothermic transitions .
Scale Inhibition Mechanisms
Q. Q: What methodologies elucidate the role of calcium phosphonate (1:1) in mineral scale inhibition?
A: Researchers use:
- Chelation Studies : Measure Ca²⁺ sequestration capacity via ion-selective electrodes at varying pH (e.g., 7–10) .
- Static/Dynamic Scale Tests : Simulate industrial water conditions (e.g., 60°C, 1000 ppm Ca²⁺) to quantify inhibition efficiency. Calcium phosphonate (1:1) at 20 mg/L reduces CaCO₃ scaling by >80% via crystal distortion .
Data Contradictions in Solubility
Q. Q: How to resolve discrepancies in reported solubility values for calcium phosphonate (1:1)?
A: Variations arise from synthesis conditions (e.g., pH, counterion presence). Standardize testing via:
- Equilibrium Solubility : Shake-flask method in deionized water (25°C, 24 hrs) with HPLC quantification.
- Ionic Strength Adjustments : Compare solubility in 0.1M NaCl vs. pure water to assess ion interference .
Advanced Synthesis for Morphology Control
Q. Q: How can synthesis parameters be optimized to control particle size and morphology?
A: Additives like hexamethylenediaminetetra(methylene phosphonic acid) potassium salt during carbonation yield submicron particles (e.g., 200–500 nm). Key parameters:
- Temperature : Maintain 15°C to slow nucleation.
- Stirring Rate : 500–1000 rpm ensures uniform mixing.
- Post-treatment : Phosphoric acid (0.3 wt%) removes impurities and stabilizes particles .
Polymer Stabilization Applications
Q. Q: What experimental approaches validate calcium phosphonate (1:1) as a polymer stabilizer?
A: Accelerated aging tests (e.g., 70°C, 75% RH) monitor mechanical properties (tensile strength, elongation) in polyethylene films. FTIR tracks antioxidant efficacy by measuring hydroxyl group formation. PADMEC (a calcium phosphonate derivative) enhances UV stability in plastics by scavenging radicals .
Environmental Impact Assessment
Q. Q: What protocols assess the environmental persistence of calcium phosphonate (1:1)?
A: Follow OECD guidelines:
- Biodegradation : Modified Sturm test (28 days) measures CO₂ evolution.
- Aquatic Toxicity : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr EC₅₀) tests. Current data suggest low toxicity (EC₅₀ >100 mg/L) .
Synergistic Effects with Other Phosphonates
Q. Q: How to design experiments testing synergistic scale inhibition with other phosphonates?
A: Blend calcium phosphonate (1:1) with ATMP (aminotrimethylene phosphonic acid) at 1:1–1:3 ratios. Use factorial design to optimize dosage (10–30 mg/L) and pH (7–9). Electrochemical impedance spectroscopy (EIS) quantifies corrosion inhibition synergism .
Computational Modeling of Interactions
Q. Q: Which computational tools predict calcium phosphonate (1:1) interactions with metal ions?
A: Density Functional Theory (DFT) models Ca²⁺ binding energies with phosphonate ligands. Molecular dynamics (MD) simulations (e.g., GROMACS) reveal adsorption dynamics on calcite surfaces. Validate with experimental XPS or QCM-D data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
